molecular formula C14H16N2O5S2 B3445401 Methyl[(4-{4-[(methylamino)sulfonyl]phenoxy}phenyl)sulfonyl]amine

Methyl[(4-{4-[(methylamino)sulfonyl]phenoxy}phenyl)sulfonyl]amine

Cat. No.: B3445401
M. Wt: 356.4 g/mol
InChI Key: SLJKNDUEUIIMDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl[(4-{4-[(methylamino)sulfonyl]phenoxy}phenyl)sulfonyl]amine is a sulfonamide derivative characterized by a biphenyl ether backbone with dual sulfonyl groups. One phenyl ring is substituted with a methylamino-sulfonyl moiety, while the other is linked via a sulfonylamine group. This structure imparts unique physicochemical properties, such as moderate hydrophobicity due to aromatic rings and polar sulfonamide groups, which may influence solubility and bioavailability.

Properties

IUPAC Name

N-methyl-4-[4-(methylsulfamoyl)phenoxy]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5S2/c1-15-22(17,18)13-7-3-11(4-8-13)21-12-5-9-14(10-6-12)23(19,20)16-2/h3-10,15-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJKNDUEUIIMDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[(4-{4-[(methylamino)sulfonyl]phenoxy}phenyl)sulfonyl]amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-nitrophenyl benzylsulfonate with methylamine under controlled conditions to form the sulfonamide linkage . The reaction conditions often include the use of solvents like acetonitrile and bases such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as microwave irradiation can be employed to enhance reaction rates and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl[(4-{4-[(methylamino)sulfonyl]phenoxy}phenyl)sulfonyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) is a typical reducing agent.

    Substitution: Various nucleophiles, including amines and alcohols, can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonyl chlorides, reduced amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl[(4-{4-[(methylamino)sulfonyl]phenoxy}phenyl)sulfonyl]amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl[(4-{4-[(methylamino)sulfonyl]phenoxy}phenyl)sulfonyl]amine involves its interaction with molecular targets through its sulfonamide groups. These groups can form strong hydrogen bonds with biological molecules, leading to inhibition of enzyme activity or alteration of protein function. The pathways involved often include binding to active sites of enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural complexity distinguishes it from simpler sulfonamide derivatives. Below is a detailed comparison with analogous compounds, supported by data from diverse sources:

Structural Analogues and Functional Group Variations

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Differences References
Methyl[(4-{4-[(methylamino)sulfonyl]phenoxy}phenyl)sulfonyl]amine C₁₄H₁₇N₂O₅S₂ 381.42 Two sulfonyl groups, phenoxy bridge, methylamino Biphenyl ether core with dual sulfonamides
4-(Morpholinosulfonyl)aniline C₁₀H₁₄N₂O₃S 242.29 Morpholine ring, sulfonamide Replaces methylamino with morpholine
2-(4-(Methylsulfonyl)phenyl)ethan-1-amine C₉H₁₃NO₂S 199.27 Methylsulfonyl, ethylamine Single phenyl ring, no ether linkage
(4-Methanesulfonylphenyl)methylamine C₉H₁₃NO₂S 199.27 Methylsulfonyl, methylamine Simpler alkylamine substituent

Physicochemical Properties

  • Solubility: The target compound’s biphenyl ether core likely reduces aqueous solubility compared to monoaromatic derivatives like 4-(Morpholinosulfonyl)aniline, which benefits from the morpholine ring’s polarity .
  • pKa: The methylamino group (pKa ~9–10) may confer mild basicity, similar to ethylamine derivatives (e.g., pKa 9.34 for 2-(4-(Methylsulfonyl)phenyl)ethan-1-amine) .
  • Stability: Sulfonamides are generally hydrolytically stable, but the phenoxy bridge may introduce susceptibility to oxidative cleavage under harsh conditions .

Commercial Viability

  • While simpler derivatives like 4-(Methanesulfonylmethyl)aniline are mass-produced , the target compound’s intricate structure and lack of reported industrial synthesis suggest it remains a research-stage molecule.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl[(4-{4-[(methylamino)sulfonyl]phenoxy}phenyl)sulfonyl]amine
Reactant of Route 2
Reactant of Route 2
Methyl[(4-{4-[(methylamino)sulfonyl]phenoxy}phenyl)sulfonyl]amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.